2-iodo-N-(3-pyridinylmethyl)benzamide
Description
2-Iodo-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a 2-iodophenyl group linked to an amide nitrogen, which is further substituted with a 3-pyridinylmethyl moiety. The compound’s pyridinylmethyl group may enhance metal-binding capabilities or modulate interactions in biological systems, as seen in related N,O-bidentate directing groups .
Properties
Molecular Formula |
C13H11IN2O |
|---|---|
Molecular Weight |
338.14g/mol |
IUPAC Name |
2-iodo-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11IN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) |
InChI Key |
ZHMZFGRZTMUTFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Comparisons
The 2-iodobenzamide core produces distinct NMR and IR signatures. For instance:
- IR Spectra : All analogs show carbonyl (C=O) stretches near 1650–1680 cm⁻¹, with shifts depending on substituent electronegativity .
- ¹H NMR : The pyridinylmethyl group in the target compound would exhibit split peaks for methylene protons (δ ~4.5–5.0 ppm), whereas methoxyethyl analogs display signals for –OCH₃ (δ ~3.3 ppm) .
- ¹³C NMR : The iodine atom deshields adjacent carbons, resulting in characteristic shifts (e.g., C-I at δ ~95–100 ppm) .
Table 2: Spectral Data Highlights
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